molecular formula C13H12N2O3 B10867663 (2Z)-2-(acetylamino)-3-(1H-indol-3-yl)prop-2-enoic acid

(2Z)-2-(acetylamino)-3-(1H-indol-3-yl)prop-2-enoic acid

Cat. No.: B10867663
M. Wt: 244.25 g/mol
InChI Key: NQUBINHDFKVKMK-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(ACETYLAMINO)-3-(1H-INDOL-3-YL)-2-PROPENOIC ACID is a compound of significant interest in the fields of chemistry and biology. It is characterized by the presence of an indole ring, which is a common structural motif in many natural products and pharmaceuticals. The compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(ACETYLAMINO)-3-(1H-INDOL-3-YL)-2-PROPENOIC ACID typically involves the functionalization of alkenes through radical-mediated processes. One common method includes the abstraction of a hydrogen atom from aldehydes to generate acyl radicals, which then react with alkenes . This approach is favored due to its high atom-economy and the ready availability of aldehydes .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as Rhodium (III), can facilitate the coupling of phenylhydrazines with alkynylcyclobutanols, providing a pathway to prepare diverse indole derivatives under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(ACETYLAMINO)-3-(1H-INDOL-3-YL)-2-PROPENOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: The indole ring can undergo substitution reactions, where different substituents replace hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield different carboxylic acids, while reduction can produce amines or alcohols

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(ACETYLAMINO)-3-(1H-INDOL-3-YL)-2-PROPENOIC ACID is used as a building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.

Biology

The compound’s indole structure is significant in biological research, as indole derivatives are known to exhibit various biological activities. Researchers study this compound to understand its potential as a therapeutic agent.

Medicine

In medicine, (Z)-2-(ACETYLAMINO)-3-(1H-INDOL-3-YL)-2-PROPENOIC ACID and its derivatives are investigated for their potential pharmacological properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, the compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-2-(ACETYLAMINO)-3-(1H-INDOL-3-YL)-2-PROPENOIC ACID involves its interaction with specific molecular targets and pathways. The indole ring can bind to various enzymes and receptors, influencing biological processes. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with an indole ring, similar in structure to (Z)-2-(ACETYLAMINO)-3-(1H-INDOL-3-YL)-2-PROPENOIC ACID.

    Serotonin: A neurotransmitter derived from tryptophan, also containing an indole ring.

    Indole-3-acetic acid: A plant hormone with an indole structure, involved in growth and development.

Uniqueness

What sets (Z)-2-(ACETYLAMINO)-3-(1H-INDOL-3-YL)-2-PROPENOIC ACID apart from these similar compounds is its specific functional groups and the ability to participate in a wide range of chemical reactions. Its unique structure allows for diverse applications in scientific research and industry, making it a valuable compound for further study.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

(Z)-2-acetamido-3-(1H-indol-3-yl)prop-2-enoic acid

InChI

InChI=1S/C13H12N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-7,14H,1H3,(H,15,16)(H,17,18)/b12-6-

InChI Key

NQUBINHDFKVKMK-SDQBBNPISA-N

Isomeric SMILES

CC(=O)N/C(=C\C1=CNC2=CC=CC=C21)/C(=O)O

Canonical SMILES

CC(=O)NC(=CC1=CNC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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